molecular formula C12H13N3O2 B12987651 Methyl (R)-2-amino-3-(quinoxalin-2-yl)propanoate

Methyl (R)-2-amino-3-(quinoxalin-2-yl)propanoate

Cat. No.: B12987651
M. Wt: 231.25 g/mol
InChI Key: JMRRHTYCYXYTHF-SECBINFHSA-N
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Description

Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate typically involves the reaction of quinoxaline derivatives with appropriate amino acids or their esters. One common method involves the use of quinoxaline-2-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with ®-2-amino-3-methoxypropanoic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The quinoxaline ring is known to interact with DNA and proteins, leading to potential anticancer and antimicrobial effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the amino and ester groups.

    Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrroloquinoxaline: A fused ring system with enhanced biological properties.

Uniqueness

Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and ester groups allows for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (2R)-2-amino-3-quinoxalin-2-ylpropanoate

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)9(13)6-8-7-14-10-4-2-3-5-11(10)15-8/h2-5,7,9H,6,13H2,1H3/t9-/m1/s1

InChI Key

JMRRHTYCYXYTHF-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=NC2=CC=CC=C2N=C1)N

Canonical SMILES

COC(=O)C(CC1=NC2=CC=CC=C2N=C1)N

Origin of Product

United States

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